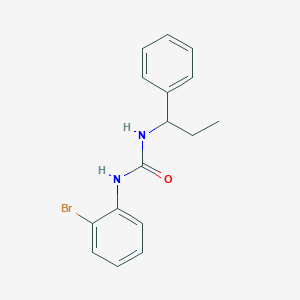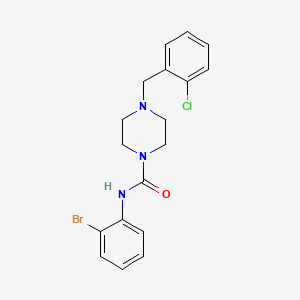![molecular formula C13H24N2O B4286237 N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Overview
Description
N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, commonly known as BU-224, is a novel compound that has been used in scientific research to study the effects of drug abuse and addiction. This compound has gained attention due to its potential therapeutic properties and its ability to modulate the activity of the dopamine system. In
Mechanism of Action
BU-224 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. This system is involved in reward, motivation, and addiction. By blocking the activity of the D3 receptor, BU-224 reduces the reinforcing effects of drugs of abuse, such as cocaine, and reduces drug-seeking behavior.
Biochemical and Physiological Effects:
BU-224 has been shown to reduce the activity of the dopamine system in the brain, which is involved in reward, motivation, and addiction. It has been found to reduce cocaine self-administration in rats and mice, suggesting that it may have potential therapeutic properties for drug addiction. However, BU-224 has also been shown to produce sedative effects and impair motor function in animals, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
BU-224 has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the study of the specific effects of this receptor on drug abuse and addiction. BU-224 has also been shown to be effective in reducing cocaine self-administration in rats and mice, which makes it a useful tool for studying the mechanisms of drug addiction. However, BU-224 has limitations for lab experiments. It produces sedative effects and impairs motor function in animals, which may limit its use in behavioral studies.
Future Directions
There are several future directions for the study of BU-224. One direction is to further investigate its potential therapeutic properties for drug addiction. BU-224 has been shown to reduce cocaine self-administration in rats and mice, but its effects on other drugs of abuse and in humans are not yet known. Another direction is to study the effects of BU-224 on other neurotransmitter systems, such as the serotonin and glutamate systems, which are also involved in drug addiction. Finally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of more effective treatments for drug addiction.
Scientific Research Applications
BU-224 has been used in scientific research to study the effects of drug abuse and addiction. It has been found to modulate the activity of the dopamine system, which is involved in reward, motivation, and addiction. BU-224 has been shown to reduce cocaine self-administration in rats and mice, suggesting that it may have potential therapeutic properties for drug addiction.
properties
IUPAC Name |
1-butan-2-yl-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h7,11H,3-6,8-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRHCOCIERDVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[2-(cyclohex-1-en-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)



![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)


![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)

![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4286260.png)